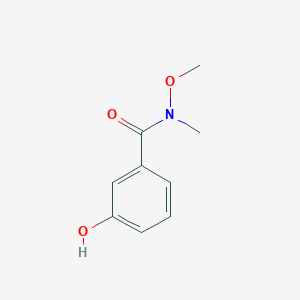

3-hydroxy-N-methoxy-N-methylbenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a significant class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group with various substituents on the ring. wikipedia.org This structural motif is present in a wide array of pharmaceuticals and biologically active compounds. wikipedia.orgnih.gov The properties and reactivity of substituted benzamides are heavily influenced by the nature and position of the substituents on the aromatic ring.

3-Hydroxy-N-methoxy-N-methylbenzamide is specifically a "Weinreb amide," a class of N-methoxy-N-methylamides. mychemblog.comwikipedia.org The defining feature of a Weinreb amide is its reaction with organometallic reagents to produce ketones or aldehydes upon acidic workup. mychemblog.comwikipedia.org This reactivity is attributed to the formation of a stable chelated intermediate, which prevents the over-addition of the organometallic reagent that is commonly observed with other carboxylic acid derivatives like esters or acid chlorides. mychemblog.com The hydroxyl group at the 3-position of the benzene ring in this compound can also influence its chemical properties, including its acidity and potential for hydrogen bonding.

Overview of Research Significance

The significance of this compound in research stems primarily from its utility as a synthetic intermediate and a scaffold for developing new chemical entities with potential biological activities.

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a valuable scaffold due to its inherent structural features:

The Weinreb Amide Moiety : This functional group is a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes. wikipedia.org It allows for the controlled introduction of a wide range of carbon-based substituents. The synthesis of Weinreb amides can be achieved from carboxylic acids using various coupling reagents. orientjchem.orgorganic-chemistry.orgnih.gov

The Hydroxyl Group : The phenolic hydroxyl group can be a handle for further chemical transformations. It can be alkylated, acylated, or used in coupling reactions to introduce additional molecular diversity.

The Benzene Ring : The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of further substituents that can modulate the electronic and steric properties of the molecule.

The substituted benzamide scaffold is of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. nih.gov While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the structural motifs it contains are found in compounds with a wide range of biological activities. For instance, various substituted benzamides have been investigated for their potential as antitumor agents. nih.govresearchgate.net The ability to synthesize diverse libraries of compounds from the this compound scaffold makes it a relevant tool for drug discovery and chemical biology research. The core structure is also related to other biologically active benzamides and carboxamides which have shown activities such as antibacterial and antioxidant properties. nih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information for this compound and a related, well-studied Weinreb amide, N-methoxy-N-methylbenzamide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 615558-48-0 chemsrc.com |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Canonical SMILES | CN(C(=O)C1=CC(=CC=C1)O)OC |

| InChI Key | Not available in search results |

Table 2: Physicochemical Properties of N-Methoxy-N-methylbenzamide

| Property | Value |

| CAS Number | 6919-61-5 |

| Molecular Formula | C9H11NO2 nih.gov |

| Molecular Weight | 165.19 g/mol |

| Boiling Point | 70 °C at 0.1 mmHg |

| Density | 1.085 g/mL at 25 °C |

| Refractive Index | n20/D 1.533 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWHRRXAJKWKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287194 | |

| Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615558-48-0 | |

| Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615558-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy N Methoxy N Methylbenzamide

Classical and Contemporary Synthetic Routes

The construction of the N-methoxy-N-methylamide (Weinreb amide) functionality is a cornerstone of modern organic synthesis, valued for its ability to react with organometallic reagents to form ketones without the over-addition side products often seen with other carboxylic acid derivatives.

Amidation Reactions and Conditions

The direct formation of the amide bond between a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. This is typically achieved through the use of coupling reagents.

The synthesis of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine, which is commercially available as its hydrochloride salt. The stability of the resulting Weinreb amide to many reaction conditions and its controlled reactivity towards strong nucleophiles make it a valuable synthetic intermediate. The formation of a stable chelated tetrahedral intermediate upon nucleophilic addition to the Weinreb amide prevents the common problem of over-addition, which leads to alcohol formation when using other acylating agents.

A variety of coupling reagents have been developed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.comnih.gov

Phosphonium-based reagents , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for sterically hindered substrates. peptide.comsigmaaldrich.com

Uronium/aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are also popular due to their high efficiency and the formation of stable active esters. peptide.comsigmaaldrich.comoup.com HATU, in particular, is known for its rapid reaction times and ability to minimize epimerization. sigmaaldrich.com

The selection of the coupling reagent and reaction conditions, including the choice of base (e.g., triethylamine, N,N-diisopropylethylamine) and solvent (e.g., dichloromethane, dimethylformamide), is crucial for optimizing the yield and purity of the desired Weinreb amide.

The following table summarizes some common coupling reagents used in amide synthesis:

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, cost-effective. Byproducts can be difficult to remove. |

| Phosphonium Salts | BOP, PyAOP | Highly effective for hindered couplings. | |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reactions, low racemization. |

Introduction of the 3-Hydroxyl Moiety

The presence of the phenolic hydroxyl group in the target molecule requires a strategic approach to either protect it during the amidation reaction or introduce it at a later stage of the synthesis.

Direct selective hydroxylation of a pre-formed N-methoxy-N-methylbenzamide at the 3-position is a challenging transformation and is not a commonly employed strategy for this type of molecule. Such reactions often lack regioselectivity and can lead to a mixture of products.

An alternative strategy involves starting with a precursor molecule that can be converted to the hydroxyl group. However, for the synthesis of 3-hydroxy-N-methoxy-N-methylbenzamide, a more common and predictable precursor-based strategy involves the use of a protected hydroxyl group or a methoxy (B1213986) group that can be later demethylated.

A plausible and widely practiced approach is to start with 3-methoxybenzoic acid. The methoxy group serves as a protected form of the hydroxyl group. 3-Methoxybenzoic acid can be coupled with N,O-dimethylhydroxylamine hydrochloride using standard coupling reagents to afford 3,N-dimethoxy-N-methylbenzamide.

Subsequent selective O-demethylation of the 3-methoxy group yields the desired this compound. Several reagents are available for the cleavage of aryl methyl ethers, each with its own advantages and limitations regarding reaction conditions and functional group tolerance. chem-station.comcommonorganicchemistry.com

Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers, often at low temperatures. chem-station.comcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Strong protic acids , such as hydrobromic acid (HBr), can also be used for demethylation, typically at elevated temperatures. commonorganicchemistry.com This method is generally less mild than using BBr₃ and may not be suitable for substrates with sensitive functional groups. commonorganicchemistry.com

Thiolates , generated in situ from thiols and a base, are strong nucleophiles that can effect demethylation via an Sₙ2 mechanism. commonorganicchemistry.com This method offers an alternative under basic conditions.

The following table outlines common reagents for O-demethylation:

| Reagent | Conditions | Advantages | Disadvantages |

| Boron tribromide (BBr₃) | DCM, low temperature to RT | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Hydrobromic acid (HBr) | High temperature | Cost-effective | Harsh conditions, low functional group tolerance |

| Thiolates (e.g., NaSEt) | DMF, elevated temperature | Alternative to acidic methods | Strong nucleophile may react with other functional groups |

Another precursor-based strategy involves protecting the hydroxyl group of 3-hydroxybenzoic acid with a suitable protecting group that is stable to the amidation conditions but can be readily removed in a subsequent step. The benzyl (B1604629) ether is a common choice for protecting phenols, as it is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation. wikipedia.org The synthesis would proceed by first protecting 3-hydroxybenzoic acid as 3-(benzyloxy)benzoic acid, followed by Weinreb amide formation, and concluding with debenzylation to yield the final product.

Regioselective Synthesis Strategies

Achieving regioselectivity is a cornerstone of modern organic synthesis, ensuring the precise placement of functional groups on a molecule. In the context of this compound, the primary challenge lies in controlling substitution at the meta-position of the benzene (B151609) ring.

One of the most powerful tools for regioselective functionalization of aromatic rings is Directed Ortho Metalation (DoM) . wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The Weinreb amide functionality, -CON(OCH₃)CH₃, can itself act as a potent DMG. However, this directs functionalization to the C2 and C6 positions, ortho to the amide.

To achieve the desired meta-substitution pattern for this compound, synthetic strategies typically begin with a precursor that already contains the meta-hydroxyl group or a protected equivalent. 3-Hydroxybenzoic acid is a readily available starting material for this purpose. rasayanjournal.co.inresearchgate.net The synthesis would then proceed by converting the carboxylic acid to the corresponding Weinreb amide. This is a standard transformation that does not affect the substitution pattern of the aromatic ring.

For more complex derivatives, photocatalysis is emerging as a powerful tool for regioselective C-H functionalization, offering pathways to meta-substituted products that can be complementary to traditional methods. nih.gov

A plausible synthetic route starting from 3-hydroxybenzoic acid is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Hydroxybenzoic acid | Protection of the hydroxyl group (e.g., as a benzyl ether or silyl (B83357) ether) | Protected 3-hydroxybenzoic acid |

| 2 | Protected 3-hydroxybenzoic acid | Activation to an acid chloride (e.g., with oxalyl chloride or thionyl chloride) | Protected 3-hydroxybenzoyl chloride |

| 3 | Protected 3-hydroxybenzoyl chloride | Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) | Protected this compound |

| 4 | Protected this compound | Deprotection of the hydroxyl group (e.g., hydrogenolysis for benzyl ether or fluoride (B91410) source for silyl ether) | This compound |

Advanced Synthetic Transformations

Once the core structure of this compound is in hand, a variety of advanced synthetic transformations can be employed to introduce further complexity and functionality.

Metalation-Initiated Derivatization

Metalation, particularly lithiation, of the aromatic ring of this compound can be a powerful tool for introducing new substituents. semanticscholar.org The regioselectivity of this process is dictated by the directing ability of the substituents already present on the ring. The Weinreb amide is a strong ortho-directing group, while the hydroxyl group (or its protected form) is also an ortho-directing group. semanticscholar.orgthieme-connect.com

The interplay between these two directing groups will determine the site of metalation. In the case of this compound, the positions ortho to the Weinreb amide are C2 and C6, and the positions ortho to the hydroxyl group are C2 and C4. Therefore, the C2 position is doubly activated, making it the most likely site for deprotonation upon treatment with a strong base like an alkyllithium. The C4 and C6 positions would be secondary sites for metalation.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. thieme-connect.com

| Position of Derivatization | Directing Group(s) | Potential Electrophiles | Introduced Functional Group |

| C2 | Weinreb amide, Hydroxyl | Alkyl halides, Aldehydes, Ketones, Carbon dioxide, Disulfides | Alkyl, Hydroxyalkyl, Carboxyl, Thiol |

| C4 | Hydroxyl | As above | As above |

| C6 | Weinreb amide | As above | As above |

Oxidative Carbonylation Reactions of Benzamides

Oxidative carbonylation is a transition metal-catalyzed reaction that involves the formation of a carbon-carbon or carbon-heteroatom bond with the incorporation of carbon monoxide. nih.gov For benzamides, this reaction typically leads to the formation of phthalimide (B116566) derivatives through an intramolecular C-H/N-H activation. nih.gov Rhodium(III) has been shown to be an effective catalyst for this transformation. nih.gov

In the context of a meta-substituted benzamide (B126) such as this compound, oxidative carbonylation is expected to proceed regioselectively. The C-H activation will preferentially occur at the less sterically hindered ortho-position to the amide, leading to a single regioisomer of the resulting phthalimide. nih.gov

A generalized scheme for the oxidative carbonylation of a meta-substituted benzamide is as follows:

| Starting Material | Catalyst | Oxidant | Product |

| 3-Substituted Benzamide | [Rh(III)] | Ag(I) salt | 4-Substituted Phthalimide |

This reaction provides a powerful method for the synthesis of complex heterocyclic structures from readily available benzamide precursors.

Cycloaddition Reactions Involving Weinreb Amides

Weinreb amides are versatile intermediates in organic synthesis, and while they are not typically the primary reacting partner in cycloaddition reactions, they play a crucial role in the synthesis of precursors for such transformations. researchgate.net Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.orgwikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Weinreb amides can be incorporated into either the diene or dienophile component. For example, a molecule containing a Weinreb amide and a diene or dienophile moiety can be synthesized and then subjected to Diels-Alder conditions. This allows for the introduction of a latent carbonyl group (in the form of the Weinreb amide) into the cyclic product, which can then be further functionalized. rsc.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Diels-Alder reaction, Weinreb amides can be part of the precursor to either the 1,3-dipole or the dipolarophile. This strategy enables the synthesis of a wide variety of five-membered heterocycles containing a handle for further transformation.

The use of Weinreb amides in the synthesis of cycloaddition precursors offers the advantage of their stability and chemoselective reactivity towards organometallic reagents, allowing for late-stage introduction of ketone or aldehyde functionalities. orientjchem.orgmychemblog.com

Stereoselective Synthesis Considerations

The introduction of chirality and the control of stereochemistry are critical aspects of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. For derivatives of this compound, stereoselectivity can be achieved through various strategies.

One common approach is the use of chiral auxiliaries . rsc.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For Weinreb amides, chiral auxiliaries can be incorporated into the N-methoxy-N-methylamine portion, creating a chiral Weinreb amide equivalent. rsc.org Alternatively, a chiral auxiliary can be attached elsewhere in the molecule to direct reactions at a specific site.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. nih.govnih.gov Chiral catalysts, such as chiral organocatalysts or transition metal complexes with chiral ligands, can be used to control the stereochemistry of a reaction. nih.govacs.orgacs.org For example, the enantioselective synthesis of axially chiral benzamides has been achieved using bifunctional organocatalysts. nih.govnih.gov

The development of stereoselective methods for the synthesis and derivatization of molecules like this compound is crucial for accessing enantiomerically pure compounds for various applications.

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. rsc.org | Use of a chiral N-alkoxy-N-alkylamine to form a chiral Weinreb amide for diastereoselective additions. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govnih.gov | Enantioselective bromination of 3-hydroxybenzamides using a bifunctional organocatalyst to create axial chirality. nih.govnih.gov |

| Substrate Control | Existing stereocenters in the substrate molecule influence the stereochemical outcome of a reaction. | A chiral substituent on the benzamide ring directing the approach of a reagent. |

Advanced Structural Characterization and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-hydroxy-N-methoxy-N-methylbenzamide, the spectrum is expected to show distinct signals corresponding to the aromatic, hydroxyl, N-methyl, and N-methoxy protons.

A key feature in the ¹H NMR spectra of N-methoxy-N-methylbenzamides (also known as Weinreb amides) is the phenomenon of restricted rotation around the amide C-N bond. This restricted rotation can result in the N-methyl and N-methoxy groups being in different chemical environments, leading to the appearance of broad signals or distinct sets of signals for these groups at room temperature, which may resolve into sharp singlets at elevated temperatures. Studies on various ortho-substituted N-methoxy-N-methyl benzamides have demonstrated that the energy barrier between rotational isomers (rotamers) influences the appearance of these signals, with broad humps often observed at room temperature that sharpen upon heating.

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Phenolic Hydroxyl (-OH) | 5.0 - 9.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet | Four distinct signals with coupling patterns (e.g., triplet, doublet of doublets) determined by their position relative to the substituents. |

| N-Methoxy (-OCH₃) | ~3.6 | Singlet | May appear as a broad signal at room temperature due to restricted C-N bond rotation. |

| N-Methyl (-NCH₃) | ~3.3 | Singlet | May appear as a broad signal at room temperature due to restricted C-N bond rotation. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would be expected to show nine unique signals, corresponding to the six aromatic carbons, the carbonyl carbon, the N-methyl carbon, and the N-methoxy carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide Carbonyl (C=O) | 168 - 172 | The most downfield signal due to the strong deshielding effect of the oxygen atom. |

| Aromatic (C-OH) | 155 - 158 | Quaternary carbon attached to the hydroxyl group. |

| Aromatic (C-C=O) | 135 - 138 | Quaternary carbon attached to the amide group. |

| Aromatic (Ar-C) | 115 - 130 | Four distinct signals for the aromatic CH carbons. |

| N-Methoxy (-OCH₃) | ~61 | Typical range for a methoxy (B1213986) group attached to a nitrogen atom. |

| N-Methyl (-NCH₃) | ~34 | Typical range for a methyl group attached to a nitrogen atom in an amide. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound (C₉H₁₁NO₃), the high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds associated with the amide group.

| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]+ | 181 | Molecular Ion |

| [M - CH₃]⁺ | 166 | Loss of a methyl radical |

| [M - OCH₃]⁺ | 150 | Loss of a methoxy radical |

| [C₇H₆O₂]⁺ | 122 | Corresponds to the 3-hydroxybenzoyl cation |

| [C₇H₅O]⁺ | 105 | Loss of CO from the benzoyl cation (if formed) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

| Predicted IR Absorption (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1650 - 1630 (strong) | C=O stretch | Amide (Weinreb) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Phenol |

| 1200 - 1000 | C-N stretch | Amide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been found in the searched literature, this analysis would be crucial for understanding its solid-state conformation and intermolecular interactions.

If a single crystal were analyzed, the data would reveal:

Molecular Conformation: The dihedral angle between the plane of the benzene (B151609) ring and the amide group.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, particularly involving the phenolic hydroxyl group as a donor and the amide carbonyl oxygen as an acceptor, which would dictate the crystal packing.

Polymorphism: The potential for the compound to exist in different crystalline forms, a phenomenon observed in the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide, which was found to crystallize as two distinct polymorphs. mdpi.comresearchgate.net

The study of such polymorphs is important as different crystal forms of a substance can exhibit different physical properties. mdpi.comresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A fundamental application of DFT is the optimization of molecular geometry to its lowest energy state. For benzamide (B126) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G, can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com

In a study on a related compound, m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, the optimized geometry calculated by DFT showed good agreement with experimental X-ray diffraction data. mdpi.com The calculated C-C bond lengths in the benzene (B151609) ring were found to be intermediate between typical single and double bonds, which is characteristic of aromatic systems. mdpi.com Similar calculations for 3-hydroxy-N-methoxy-N-methylbenzamide would be expected to yield optimized geometric parameters that are in close agreement with experimental findings.

Table 1: Comparison of Selected Experimental and Theoretically Calculated Geometric Parameters for a Benzamide Derivative (Note: Data is illustrative and based on findings for a similar molecule, m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide) mdpi.com

| Parameter | Experimental (Å, °) | Calculated (B3LYP/6-311G) (Å, °) |

| C-C (ring) bond length | 1.381 - 1.397 | 1.391 - 1.407 |

| C=O bond length | 1.225 | 1.250 |

| C-N bond angle | 116.92 | 119.64 |

This interactive table allows for the comparison of geometric parameters. The slight deviations between experimental and calculated values are typically attributed to the fact that calculations are performed for a molecule in the gaseous phase, while experimental data is from the solid state where intermolecular forces are present. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hybridization. nih.gov It provides a description of the Lewis-like bonding pattern in a molecule. wisc.edu NBO analysis can elucidate the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs.

For molecules containing amide and phenyl groups, NBO analysis can quantify the resonance effects and hyperconjugative interactions that contribute to molecular stability. In a study of N-[2-(Hydroxymethyl)phenyl]benzamide, NBO analysis was used to understand the changes in electron density upon hydrogen bond formation. researchgate.net It is a powerful tool for interpreting chemical bonding and reactivity. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Benzamide (Note: This table presents hypothetical data based on typical NBO analysis results for molecules with similar functional groups.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C-N) | 15.2 |

| π(C=C) (ring) | π(C=O) | 5.8 |

| LP(2) O(hydroxyl) | σ*(C-O) (ring) | 2.1 |

E(2) represents the stabilization energy due to electron delocalization from the donor to the acceptor orbital. Higher E(2) values indicate stronger interactions.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For substituted flavones, MEP maps have been used to correlate the electronic distribution with biological activity. nih.gov In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic interaction.

The distribution of charges within a molecule is crucial for understanding its chemical behavior and intermolecular interactions. Natural Population Analysis (NPA), often performed as part of an NBO calculation, provides a method for calculating the atomic charges. researchgate.net

For hydroxamic acid derivatives, the charge distribution plays a significant role in their ability to chelate metal ions. researchgate.netoaepublish.com The charges on the nitrogen and oxygen atoms of the hydroxamic acid moiety are particularly important. Theoretical calculations can provide insights into how substituents on the aromatic ring influence the charge distribution and, consequently, the reactivity and biological activity of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid.

Molecular docking simulations are widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target. jbcpm.comresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For benzamide and hydroxamic acid derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. researchgate.net For instance, in silico studies on new benzamide derivatives have evaluated their binding affinity to microbial protein targets. researchgate.net Docking studies of this compound against a specific biological target would involve preparing the 3D structures of both the ligand and the target, defining a binding site, and using a scoring function to evaluate the potential binding poses. The results can provide valuable predictions about the compound's mechanism of action at the molecular level.

Table 3: Illustrative Molecular Docking Results for a Benzamide Derivative against a Hypothetical Protein Target (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | GLU 121, ASN 155 |

| Interacting Residues (Hydrophobic) | LEU 89, PHE 168, TRP 210 |

Lower binding energy values typically indicate a more favorable binding interaction.

Prediction of Binding Affinities and Specificity

Computational docking and molecular dynamics simulations are primary methods used to predict the binding affinities and specificity of a ligand, such as this compound, to a biological target. These techniques model the interaction between the small molecule and the protein's binding site, calculating a binding energy or score that correlates with the strength of the interaction.

Analysis of Electronic Properties and Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that provide insight into a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For the related compound, (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a theoretical study calculated the HOMO and LUMO energy levels using Density Functional Theory (DFT). The results indicated that the frontier molecular orbitals were distributed over the entire molecule, and the energy gap provided insights into the charge-transfer interactions within the molecule. A similar DFT-based analysis for this compound would be required to determine its specific HOMO-LUMO energies and predict its electronic behavior and reactivity.

| Property | Value (for a related benzamide derivative) |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Gap | Data not available for this compound |

Note: The table above is a template. Specific values for this compound would need to be calculated using quantum chemistry software.

The presence of both a hydroxyl (-OH) group and a benzamide moiety in this compound suggests the potential for intramolecular hydrogen bonding. This can occur between the hydrogen of the hydroxyl group and the oxygen or nitrogen of the amide group. Such interactions can significantly influence the molecule's conformation, stability, and physicochemical properties.

Computational methods, particularly DFT, are highly effective in studying these interactions. By calculating the optimized molecular geometry and analyzing parameters such as bond lengths, bond angles, and dihedral angles, the presence and strength of intramolecular hydrogen bonds can be predicted. Natural Bond Orbital (NBO) analysis is another computational tool that can quantify the strength of these interactions by examining the delocalization of electron density between the orbitals involved. Studies on other substituted benzamides, such as 3-amino-4-methoxy benzamide, have successfully used these methods to identify and characterize intramolecular hydrogen bonds. ias.ac.in A similar computational investigation would be necessary to confirm and quantify the intramolecular hydrogen bonding in this compound.

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum. The accuracy of these predictions has been shown to be quite high, often correlating well with experimental data. For N-methoxy-N-methyl benzamides with ortho substituents, interesting NMR features such as broad signals at room temperature have been observed and explained through computational studies of rotameric barriers.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands to specific molecular vibrations.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Data not available for this compound |

| ¹³C NMR Chemical Shifts (ppm) | Data not available for this compound |

| Key IR Frequencies (cm⁻¹) | Data not available for this compound |

Note: The table above is a template. Specific spectroscopic data for this compound would need to be generated through specific computational studies.

Chemical Reactivity and Derivatization

Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the benzene (B151609) ring behaves as a typical phenol, enabling a variety of derivatization reactions that are fundamental in organic synthesis, often for the purpose of creating prodrugs, altering solubility, or protecting the group during subsequent synthetic steps.

The hydroxyl group readily participates in esterification and etherification. Esterification can be achieved by reacting the compound with acyl chlorides or carboxylic anhydrides under basic conditions. This reaction converts the phenolic -OH group into an ester linkage (-O-C=O)-R).

Etherification, the conversion of the hydroxyl group to an ether (-O-R), is commonly performed using alkyl halides in the presence of a base (Williamson ether synthesis). This reaction is crucial for protecting the hydroxyl group or for synthesizing derivatives with modified properties. For instance, the formation of a benzyl (B1604629) ether by reacting the parent compound with benzyl chloride serves as a common protective strategy in multi-step syntheses.

O-alkylation is a specific form of etherification that involves the addition of an alkyl group to the oxygen atom of the hydroxyl moiety. This process is a key method for synthesizing a wide array of derivatives. The reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent, such as an alkyl halide or sulfate. The versatility of O-alkylation allows for the introduction of diverse alkyl chains, enabling fine-tuning of the molecule's steric and electronic properties for various applications.

Reactions Involving the Amide Moiety

The N-methoxy-N-methylamide (Weinreb amide) group is not merely a stable amide linkage; it is a versatile functional group that can direct complex chemical transformations, particularly in the realm of metal-catalyzed reactions.

While condensation reactions are common for many aromatic compounds, the N-methoxy-N-methylamide moiety itself is generally stable and does not directly participate in reactions like Schiff base formation. Schiff bases are typically formed from the condensation of a primary amine with a carbonyl compound. As 3-hydroxy-N-methoxy-N-methylbenzamide contains a tertiary amide and lacks a primary amine group, it cannot form a Schiff base directly. However, the aromatic ring can undergo other electrophilic substitution reactions if appropriately activated, though this is less common than reactions involving the hydroxyl and amide directing groups.

The N-methoxy-N-methylamide group is an outstanding directing group for transition-metal-catalyzed C-H bond activation. researchgate.net Its ability to coordinate with metal centers allows for highly regioselective functionalization of the aromatic ring, typically at the ortho position. organic-chemistry.org This strategy provides an efficient pathway to construct complex molecules from simple precursors without the need for pre-functionalized starting materials. researchgate.net

The efficacy of the N-methoxy-N-methylamide as a directing group stems from its function as an N,O-bidentate ligand. researchgate.net The oxygen atoms of the carbonyl group and the N-methoxy group can chelate to a transition metal catalyst (such as ruthenium, rhodium, or palladium). researchgate.net This coordination forms a stable five-membered metallacycle intermediate. organic-chemistry.org

This geometric arrangement brings the metal center into close proximity to the C-H bond at the ortho position of the benzamide (B126) ring, facilitating oxidative addition and subsequent functionalization. organic-chemistry.orgresearchgate.net This directed C-H activation is a powerful tool for introducing various substituents. For example, ruthenium-catalyzed reactions can lead to ortho-olefination, producing Heck-type products. organic-chemistry.org This method avoids the need for external oxidants by utilizing the directing group itself in the catalytic cycle, resulting in cleaner and more efficient reactions. organic-chemistry.org

The table below summarizes a representative metal-catalyzed C-H activation reaction directed by the N-methoxybenzamide group.

| Reaction Type | Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Oxidative C-H Olefination | [Ru(p-cymene)Cl₂]₂, AgSbF₆, NaOAc | Acrylates | ortho-Olefinated Benzamides | organic-chemistry.org |

| Oxidative C-H Olefination | [Ru(p-cymene)Cl₂]₂, AgSbF₆, NaOAc | Styrenes in TFE | 3,4-Dihydroisoquinolinones | organic-chemistry.org |

| C-H Alkylation | Palladium Catalysts | Alkyl Halides | ortho-Alkylated Benzamides | researchgate.net |

| Annulation | Palladium Catalysts | Alkynes | Isoquinolinone Derivatives | researchgate.net |

Metal-Catalyzed Reactions and Directing Group Assistance

Transformations of the Aromatic Ring

The aromatic ring of this compound is the primary site for transformations that can significantly alter its biological and chemical properties. The nature and rate of these transformations are profoundly influenced by the electronic effects of the hydroxyl (-OH) and the N-methoxy-N-methylamide (Weinreb amide, -CON(OCH₃)CH₃) substituents.

Effects of Substituent Positions on Reactivity

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzamide ring is governed by the directing effects of the existing substituents. The hydroxyl group at the meta-position (C3) and the Weinreb amide group at C1 collectively influence the electron density distribution within the ring, thereby determining the position of attack by incoming electrophiles.

| Position | Influence of -OH (at C3) | Influence of -CON(OCH₃)CH₃ (at C1) | Overall Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Highly Activated |

| C4 | Para (Activating) | Meta (Deactivating) | Activated |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Deactivated |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Highly Activated |

This table provides a qualitative prediction of the reactivity of each position on the aromatic ring towards electrophiles based on the known directing effects of the hydroxyl and Weinreb amide groups.

Derivatization Strategies for Analogues and Scaffold Diversification

The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of its properties. Derivatization strategies primarily focus on the introduction of various substituents onto the aromatic ring to modulate its electronic and steric characteristics.

Introduction of Halogen and Methoxy (B1213986) Substituents

The introduction of halogen atoms and methoxy groups can significantly impact the lipophilicity, metabolic stability, and binding interactions of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common strategy in medicinal chemistry. In the case of this compound, electrophilic halogenation is the most probable route. Given the strong ortho-, para-directing influence of the hydroxyl group, halogenation is expected to occur preferentially at the C2, C4, and C6 positions. Due to potential steric hindrance from the adjacent Weinreb amide, the C4 and C6 positions are the most likely sites for monosubstitution. The reaction conditions can be tuned to control the degree of halogenation. For instance, using a less reactive halogenating agent or milder conditions may favor monosubstitution over polysubstitution.

Methoxylation: The introduction of a methoxy group can be achieved through various methods. One common approach involves the nucleophilic substitution of a pre-installed leaving group, such as a halogen, with a methoxide (B1231860) source. Alternatively, direct methoxylation of the aromatic ring can be challenging but may be accomplished under specific oxidative conditions. Another strategy would be to start from a precursor that already contains the desired methoxy group, such as a substituted 3-hydroxybenzoic acid, before the formation of the Weinreb amide. The position of the methoxy group would be determined by the synthetic route chosen. For example, starting from 4-bromo-3-hydroxybenzoic acid would allow for the introduction of a methoxy group at the C4 position via a nucleophilic aromatic substitution reaction.

| Derivative | Potential Synthetic Route | Key Reagents | Expected Regioselectivity |

| Halogenated Analogue | Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 and C6 positions |

| Methoxylated Analogue | Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) | Dependent on position of leaving group |

This table outlines potential strategies for the synthesis of halogenated and methoxylated derivatives of this compound.

Structure Activity Relationship Sar Studies of 3 Hydroxy N Methoxy N Methylbenzamide and Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzamide (B126) derivatives can be significantly modulated by the position and chemical nature of substituents on the aromatic ring. For analogues of 3-hydroxy-N-methoxy-N-methylbenzamide, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is of particular interest due to their potential to engage in hydrogen bonding and their electronic effects.

Research on related N-substituted benzimidazole (B57391) carboxamides has shown that the number and position of hydroxyl and methoxy groups on the phenyl ring have a strong impact on their antiproliferative and antioxidative activities. mdpi.com For instance, studies have demonstrated that the presence of these groups can enhance antioxidant activity as they can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com

In one study, a 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the N-atom of a benzimidazole core displayed selective activity against the MCF-7 breast cancer cell line. mdpi.com Similarly, a 3,4,5-trihydroxy-substituted analogue also showed selective activity against the same cell line. mdpi.com This suggests that the spatial arrangement and the number of these functional groups are critical for biological efficacy. Another compound with two hydroxy groups and one methoxy group on the phenyl ring exhibited strong antibacterial activity against Enterococcus faecalis. mdpi.com

The following table summarizes the biological activity of some substituted benzamide analogues, highlighting the influence of substituent patterns.

| Compound ID | Phenyl Ring Substitution | N-Atom Substituent (Benzimidazole Core) | Biological Activity |

| 12 | 2-hydroxy-4-methoxy | Methyl | Selective activity against MCF-7 cell line (IC50 = 3.1 µM) |

| 36 | 3,4,5-trihydroxy | Methyl | Selective activity against MCF-7 cell line (IC50 = 4.8 µM) |

| 35 | 2,4-dihydroxy | Methyl | Selective activity against MCF-7 cell line (IC50 = 8.7 µM) |

| 8 | Two hydroxy, one methoxy | Not specified | Strongest antibacterial activity against E. faecalis (MIC = 8 µM) |

| 33 | 3,4,5-trihydroxy | Isobutyl chain | Moderate activity against S. aureus (MIC = 32 µM) |

These findings underscore the principle that both the electronic nature and the steric placement of substituents are pivotal in determining the biological profile of benzamide derivatives.

Elucidation of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For analogues of this compound, identifying these pharmacophoric features is key to understanding their mechanism of action.

A ligand-based pharmacophore model was constructed for a series of N-hydroxy-3-alkoxybenzamides, which are structurally related to the compound of interest. nih.gov This study led to the discovery of potent inhibitors of acid sphingomyelinase (ASM), an emerging drug target. nih.gov The successful application of this model, which resulted in a high hit ratio of potent compounds, confirms its effectiveness in identifying key molecular features for ASM inhibition. nih.gov

Docking simulations of the most potent compound from that study revealed important interactions with key residues and a Zn2+ cofactor within the enzyme's active site. nih.gov This suggests that for this class of compounds, the ability to chelate with metal ions and form specific hydrogen bonds are critical components of their binding motif. While this study was not on this compound itself, the findings provide valuable insights into the likely pharmacophoric elements, which would include hydrogen bond donors and acceptors, and potentially a metal-chelating feature.

Stereochemical Influences on Biological Activity

A form of stereoisomerism relevant to substituted benzamides is atropisomerism, which is a type of axial chirality arising from restricted rotation around a single bond. nih.govnih.gov In the case of benzamides, this can occur around the aryl-carbonyl bond, especially when there is significant steric hindrance from ortho-substituents. nih.gov Although this compound is not ortho-substituted, the general principle that stereochemistry can dictate biological activity is important.

It has been noted in the medicinal chemistry literature that differential biological activity has been observed for isolated enantiomers of chiral benzamide drugs and drug candidates. nih.gov Atropisomerism is a dynamic form of axial chirality that is frequently encountered in medicinal chemistry, and there are examples of stable atropisomeric drugs where the different atropisomers exhibit drastically different biological activities. nih.gov Even in cases of rapidly interconverting atropisomers, they often bind to their protein targets in an atroposelective manner. nih.gov

Therefore, while direct evidence for this compound is lacking, the broader understanding of benzamide chemistry suggests that if chiral centers or axes of chirality were introduced into its analogues, it is highly probable that their biological activity would be stereochemically dependent.

Correlation Between Electronic Properties and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity. These studies often use electronic properties as descriptors to predict the activity of new compounds.

For various series of benzamide and hydroxamic acid derivatives, QSAR models have been developed to understand the relationship between their physicochemical properties and biological activities, such as enzyme inhibition and antibacterial effects. mdpi.combeilstein-journals.org These models often reveal that electronic and hydrophobic properties are key determinants of activity.

For example, a 2D-QSAR analysis of hydroxamic acid derivatives bearing a benzimidazole scaffold as histone deacetylase 6 (HDAC6) inhibitors was conducted. beilstein-journals.org The resulting model, which showed a strong correlation between the chemical structure and HDAC6 inhibition, can be used to predict the activity of new compounds with a similar scaffold. beilstein-journals.org

In another study on p-hydroxy benzoic acid derivatives, QSAR analysis indicated that their antimicrobial activity was governed by several molecular descriptors, including the valence first-order molecular connectivity index, Kier's alpha first-order shape index, Kier's first-order shape index, and the Balaban topological index. nih.gov

Mechanistic Biological Investigations in Vitro and Molecular Level

Receptor Ligand and Binding Studies

Comprehensive searches of scientific literature and bioactivity databases did not yield any specific studies on the receptor ligand and binding properties of 3-hydroxy-N-methoxy-N-methylbenzamide.

No research data was found detailing any interaction or modulatory effect of this compound on the NLRP3 inflammasome.

There are no available studies or data concerning the antagonistic activity of this compound at the histamine (B1213489) H3 receptor.

Antiprotozoal and Antiviral Activity

There is no published research or data available on the antiprotozoal or antiviral activities of this compound.

Plasmodium falciparum Inhibition

No publicly available scientific literature or research data could be identified that specifically investigates the inhibitory activity of this compound against Plasmodium falciparum.

Trypanosomal Activity (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

There is no available research data detailing the effects or potential activity of this compound against trypanosomal species, including Trypanosoma brucei rhodesiense and Trypanosoma cruzi.

Leishmanial Activity (e.g., Leishmania donovani)

Scientific investigation into the activity of this compound against leishmanial species such as Leishmania donovani has not been reported in the available literature.

Influenza Virus Hemagglutinin Mediated Fusion Inhibition

There are no current studies or data available that explore the role of this compound as an inhibitor of influenza virus hemagglutinin-mediated fusion.

Cellular Mechanism of Action Studies (e.g., antiproliferative effects in cancer cell lines)

While direct studies on the antiproliferative effects of this compound are limited, research on structurally related hydroxy- and methoxy-substituted benzamide (B126) derivatives provides insights into the potential anticancer activities of this class of compounds.

A study focusing on novel N-substituted benzimidazole (B57391) carboxamides, which incorporate a benzamide moiety, demonstrated that derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring exhibit notable antiproliferative activity. nih.govnih.gov Specifically, an N-methyl-substituted derivative featuring both hydroxy and methoxy groups displayed selective activity against the MCF-7 human breast cancer cell line, with a reported IC₅₀ value of 3.1 µM. nih.govnih.gov Further investigation into related compounds showed that a 3,4,5-trihydroxy-substituted derivative also had selective activity against MCF-7 cells with an IC₅₀ of 4.8 µM. nih.gov Another analogue, a 2,4-dihydroxy-substituted derivative, showed similar selective activity against the same cell line with an IC₅₀ of 8.7 µM. nih.gov These findings suggest that the presence and position of hydroxyl and methoxy groups on the benzamide structure can be critical determinants of their anticancer efficacy and selectivity.

Another study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid investigated their effects on the colon carcinoma HCT-116 cell line. orientjchem.org The results indicated that while these derivatives showed some anticancer effect, their potency was generally lower than the parent compound, gallic acid. orientjchem.org However, the study did note that modifying the N-alkyl substituent could influence the compound's hydrophobicity and, consequently, its activity. orientjchem.org

The table below summarizes the antiproliferative activity of some hydroxy- and methoxy-substituted benzamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 2-hydroxy-4-methoxy-substituted N-methyl benzimidazole derivative | MCF-7 (Breast) | 3.1 |

| 3,4,5-trihydroxy-substituted N-methyl benzimidazole derivative | MCF-7 (Breast) | 4.8 |

| 2,4-dihydroxy-substituted N-methyl benzimidazole derivative | MCF-7 (Breast) | 8.7 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 |

Pathways of Inhibition (e.g., Phosphatidylinositol 3-kinase alpha (PI3Kα))

Direct evidence for the inhibition of Phosphatidylinositol 3-kinase alpha (PI3Kα) by this compound is not available in the current body of scientific literature. However, the broader class of benzamide derivatives has been explored for its potential to target the PI3K pathway, which is frequently dysregulated in various cancers. rsc.orgnih.gov

Recent research has focused on the rational design of benzamide-based dual inhibitors that target both PI3K and histone deacetylase (HDAC). nih.gov One such study reported a novel series of benzamide derivatives with potent inhibitory activity against PI3Kα. A representative compound from this series, PH14, demonstrated an IC₅₀ value of 20.3 nM for PI3Kα. nih.gov This inhibitory action was further confirmed by its ability to block the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway. nih.gov

The development of selective PI3Kα inhibitors is a significant area of cancer research, as the p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated proteins in human cancers. rsc.org While several pan-PI3K inhibitors have been developed, the pursuit of isoform-selective inhibitors, such as those targeting PI3Kα, is driven by the goal of improving therapeutic efficacy and reducing off-target effects. nih.gov

Although these findings pertain to more complex benzamide-containing structures rather than this compound itself, they highlight the potential of the benzamide scaffold to serve as a foundation for the development of potent PI3Kα inhibitors. Further investigation would be necessary to determine if this compound shares this inhibitory capability.

Applications in Organic Synthesis and Chemical Biology

Utility as an Intermediate for Complex Molecule Synthesis

In the construction of complex molecular frameworks, the Weinreb amide functionality of 3-hydroxy-N-methoxy-N-methylbenzamide is of particular importance. numberanalytics.com This group serves as an excellent acylating agent for various nucleophiles, facilitating the formation of new carbon-carbon bonds in a controlled manner. researchgate.netorientjchem.org A key feature of the Weinreb amide is its reaction with organometallic reagents to form a stable, five-membered chelated tetrahedral intermediate. orientjchem.orgwikipedia.orgstackexchange.comchemistrysteps.com This intermediate resists further nucleophilic attack and collapse until acidic workup, thus preventing the common problem of over-addition that affects more reactive acylating agents like acid chlorides or esters. wikipedia.orgcommonorganicchemistry.commychemblog.com This reliability has made Weinreb amides a widely used tool in multistep synthesis. numberanalytics.comwikipedia.org

This compound is a proficient precursor for the synthesis of ketones, aldehydes, and carboxylic acids. The Weinreb amide group can be converted into these important carbonyl compounds through well-established and high-yielding protocols.

Ketone Synthesis: The reaction of the Weinreb amide with one equivalent of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), cleanly produces the corresponding ketone upon aqueous workup. wikipedia.orgcommonorganicchemistry.com The stability of the chelated intermediate prevents the secondary addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. wikipedia.orgchemistrysteps.com This method is broadly applicable for the synthesis of a wide variety of ketones. researchgate.net

Aldehyde Synthesis: The Weinreb amide can be selectively reduced to an aldehyde using common metal hydride reagents. wikipedia.orgcmu.edu Reagents such as lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminum hydride (DIBAL-H) effectively perform this partial reduction. escholarship.orgescholarship.org Similar to ketone synthesis, the reaction stops at the aldehyde stage due to the stability of the intermediate, avoiding over-reduction to the primary alcohol. stackexchange.com

Carboxylic Acid Synthesis: While less common due to the stability of the amide, the conversion to the parent carboxylic acid, 3-hydroxybenzoic acid, can be achieved through vigorous acidic or basic hydrolysis. organic-chemistry.orglibretexts.org This transformation cleaves the amide bond to release the carboxylic acid and N,O-dimethylhydroxylamine. organic-chemistry.org

| Transformation | Reagent(s) | Product |

| Ketone Synthesis | 1. R-MgX or R-Li2. H₃O⁺ workup | 3-hydroxy-aroyl ketone |

| Aldehyde Synthesis | 1. LiAlH₄ or DIBAL-H2. H₃O⁺ workup | 3-hydroxybenzaldehyde |

| Carboxylic Acid Synthesis | H₃O⁺ or OH⁻, heat | 3-hydroxybenzoic acid |

The role of this compound as a potent acylating agent extends to its reaction with stabilized carbanions, such as the lithium enolates of esters. This reaction provides a direct route to the synthesis of β-keto esters, which are themselves highly valuable synthetic intermediates. The process involves the deprotonation of an ester at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate. Subsequent addition of the Weinreb amide results in the acylation of the enolate, yielding the β-keto ester after an acidic workup.

A specific application of N-methoxy-N-methylbenzamides, including the 3-hydroxy derivative, is in the synthesis of β-trifluoromethylated enaminone products. orientjchem.orgresearchgate.net This transformation has been achieved by treating the Weinreb amide with a trifluoropropynyl reagent in the presence of a primary or secondary amine. orientjchem.orgresearchgate.net This reaction provides a novel and direct pathway to access these fluorinated compounds, which are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. orientjchem.org

Substituted benzophenones are a class of biaryl ketones that serve as a common scaffold in medicinal chemistry and as photoinitiators. nih.govpatsnap.com The Weinreb ketone synthesis is a highly efficient method for preparing these compounds. wikipedia.org By reacting this compound with an aryl Grignard reagent (Ar-MgX) or an aryllithium reagent (Ar-Li), a wide range of substituted 3-hydroxybenzophenones can be synthesized in high yield. nih.govrsc.org The reaction demonstrates excellent functional group tolerance and provides a more direct route than classical methods such as Friedel-Crafts acylation. rsc.orgmdpi.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Aryl Grignard Reagent (Ar-MgX) | 3-hydroxy-benzophenone derivative |

Probes for Biological Pathway Elucidation

While this compound itself is not typically used directly as a biological probe, its core structure—the hydroxybenzamide scaffold—is a key feature in many biologically active molecules and is a valuable starting point for the development of chemical probes. nih.govnih.gov Benzamide (B126) derivatives have been investigated for a wide range of pharmacological activities, including as histone deacetylase (HDAC) inhibitors. nih.govnanobioletters.com

The bifunctional nature of this compound makes it an ideal precursor for synthesizing sophisticated molecular probes designed to investigate biological pathways. For instance, the phenolic hydroxyl group can be used as a chemical handle to attach linkers, reporter tags (like fluorophores), or photoreactive groups for photoaffinity labeling experiments. nih.gov Such probes are instrumental in identifying the protein targets of bioactive small molecules and elucidating their mechanisms of action. nih.govacs.org

Development of Chemical Tools and Reagents

As a versatile synthetic intermediate, this compound is itself a valuable chemical tool. numberanalytics.comnumberanalytics.com Its ability to deliver an acyl group cleanly and selectively makes it a superior reagent compared to many alternatives. orientjchem.orgresearchgate.net Beyond its use in solution-phase synthesis, the phenolic hydroxyl group offers the potential for immobilization onto a solid support. This would allow for the creation of a polymer-supported acylating reagent, which could be used in parallel synthesis to generate libraries of ketones or other derivatives with the benefit of a simple filtration-based workup to remove excess reagents and byproducts. cmu.edu This approach streamlines the purification process and is well-suited for automated synthesis platforms used in drug discovery.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Key areas for investigation include:

Catalytic Amide Bond Formation: Moving beyond stoichiometric activating agents to catalytic methods can significantly improve the atom economy and environmental impact of the synthesis. Research into novel catalysts, including biocatalysts such as enzymes, could provide highly selective and efficient routes to the target compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of a flow-based synthesis for 3-hydroxy-N-methoxy-N-methylbenzamide would be a significant step towards its large-scale and cost-effective production.

Use of Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from renewable feedstocks would further enhance the sustainability of the process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of suitable enzymes (e.g., lipases, amidases). |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Reactor design, optimization of reaction conditions in a continuous flow setup. |

| Green Solvents | Reduced toxicity and environmental persistence. | Exploration of bio-based solvents and supercritical fluids as reaction media. |

Advanced Computational Design and Virtual Screening of Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can be leveraged to rationally design analogues with improved potency, selectivity, and pharmacokinetic properties.

Future computational studies should focus on:

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be developed and used to screen large virtual libraries of compounds to identify novel analogues with the potential to bind to specific biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide detailed insights into the binding interactions between the compound and its target protein, guiding the design of more potent inhibitors.

In Silico ADMET Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

| Computational Tool | Application in Drug Design | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of analogues to a target protein. | Ranking of potential drug candidates based on their predicted binding affinity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding and identifying key interactions. |

| Free Energy Perturbation | Calculating the relative binding affinities of a series of analogues. | Accurate prediction of the potency of new compound designs. |

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms

A crucial aspect of future research will be to identify and validate the biological targets of this compound and its derivatives. The presence of the hydroxamic acid moiety suggests potential activity as a metalloenzyme inhibitor, a class of enzymes implicated in a wide range of diseases.

Key research avenues include:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the protein targets of the compound. Subsequent validation of these targets using genetic and pharmacological approaches will be essential.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be required to elucidate the precise mechanism by which the compound exerts its biological effects.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms can help to uncover novel biological activities and therapeutic applications for this class of compounds.

Development of Multi-Targeting Agents and Privileged Scaffolds

The concept of "one molecule, multiple targets" is gaining traction as a promising strategy for the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders. mdpi.com The benzamide (B126) scaffold is considered a privileged structure, meaning it can serve as a versatile template for the design of ligands that interact with multiple targets. rsc.orgnih.gov

Future research in this area should explore:

Rational Design of Multi-Target Ligands: By integrating structural features known to confer affinity for different targets into the this compound scaffold, it may be possible to create single molecules that can modulate multiple disease-related pathways simultaneously.

Fragment-Based Drug Discovery: Utilizing the benzamide core as a starting point, fragment-based approaches can be employed to build up more complex molecules with tailored multi-target profiles.

Exploration of Diverse Chemical Space: Synthesizing and screening a library of analogues with diverse substitutions on the benzamide core will be crucial for identifying compounds with novel and desirable multi-target activities. The benzoxazole (B165842) scaffold, for instance, has been explored in conjunction with benzamides to create potential anti-cancer agents. tandfonline.comresearchgate.net

| Approach | Rationale | Potential Therapeutic Areas |

| Multi-Targeting | Addressing the complexity of multifactorial diseases with a single agent. | Cancer, Alzheimer's disease, inflammatory disorders. |

| Privileged Scaffold | Leveraging a common structural motif with proven biological activity. | Broad range of therapeutic targets. |

| Combinatorial Chemistry | Generating large libraries of diverse analogues for high-throughput screening. | Discovery of novel bioactivities. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-hydroxy-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves forming the acid chloride derivative of 3-hydroxybenzoic acid using reagents like oxalyl chloride and catalytic DMF in CH₂Cl₂ under nitrogen . The acid chloride is then reacted with N-methoxy-N-methylamine in a biphasic system (e.g., EtOAc/H₂O) with K₂CO₃ as a base to yield the target compound. Purification via preparative HPLC is recommended to isolate the product with >95% purity . Optimization includes controlling temperature (0°C during acid chloride formation), stoichiometry (1.2 equiv oxalyl chloride), and reaction time (4 hours for complete conversion) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the hydroxyl proton (δ ~11.6 ppm, broad singlet) and methoxy group (δ ~3.3 ppm for N–OCH₃) .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₂NO₃: 194.0817) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can AI-driven synthesis planning improve the scalability of this compound production?

- Methodological Answer : Retrosynthetic tools like Reaxys and Pistachio leverage reaction databases to propose alternative routes. For example, replacing Pd/C-catalyzed hydrogenation (used in related benzamide syntheses ) with safer reductants (e.g., NaBH₄/CuCl₂) could enhance scalability. AI models also predict optimal solvent systems (e.g., replacing CH₂Cl₂ with EtOAc for greener synthesis) and reaction times .

Q. How do substituent variations on the benzamide core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :